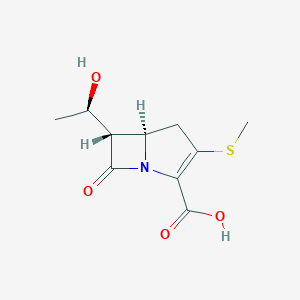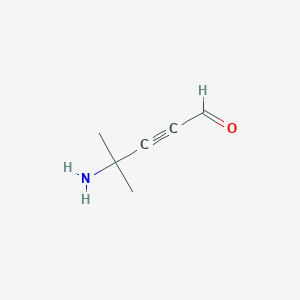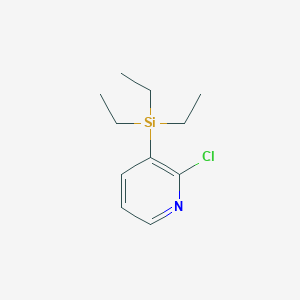
2-Chloro-3-(triethylsilyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(triethylsilyl)pyridine is a chemical compound that is widely used in scientific research. It is a pyridine derivative that is commonly used in the synthesis of various organic compounds. The compound is also used in the study of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(triethylsilyl)pyridine is not well understood. However, it is believed that the compound acts as a nucleophile in various reactions. The compound is used as a reagent in the synthesis of various organic compounds, and it is believed that it reacts with other molecules to form new compounds.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-3-(triethylsilyl)pyridine has been shown to have various biochemical and physiological effects. The compound is used in the study of various biological processes, including enzyme-catalyzed reactions. It is also used in the study of cellular signaling pathways and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-3-(triethylsilyl)pyridine in lab experiments include its high yield and efficiency in the synthesis of various organic compounds. The compound is also relatively easy to handle and store. However, the limitations of using the compound include its potential toxicity and the need for specialized equipment and training to handle it safely.
Direcciones Futuras
There are many future directions for the study of 2-Chloro-3-(triethylsilyl)pyridine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the compound's mechanism of action and its potential applications in drug discovery and development. Additionally, the compound could be used in the study of various biological processes, including the study of cellular signaling pathways and gene expression.
Métodos De Síntesis
The synthesis of 2-Chloro-3-(triethylsilyl)pyridine involves the reaction of 2,3-dichloropyridine with triethylsilyl chloride in the presence of a base. The reaction is carried out at room temperature, and the product is obtained in good yield. This method is widely used for the synthesis of 2-Chloro-3-(triethylsilyl)pyridine due to its simplicity and efficiency.
Aplicaciones Científicas De Investigación
2-Chloro-3-(triethylsilyl)pyridine is widely used in scientific research for the synthesis of various organic compounds. The compound is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemical and physiological effects. The compound is used as a reagent in the synthesis of various compounds that are used in drug discovery and development.
Propiedades
Número CAS |
123506-74-1 |
|---|---|
Nombre del producto |
2-Chloro-3-(triethylsilyl)pyridine |
Fórmula molecular |
C11H18ClNSi |
Peso molecular |
227.8 g/mol |
Nombre IUPAC |
(2-chloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H18ClNSi/c1-4-14(5-2,6-3)10-8-7-9-13-11(10)12/h7-9H,4-6H2,1-3H3 |
Clave InChI |
FAPCJLVARASUNL-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C1=C(N=CC=C1)Cl |
SMILES canónico |
CC[Si](CC)(CC)C1=C(N=CC=C1)Cl |
Sinónimos |
Pyridine, 2-chloro-3-(triethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



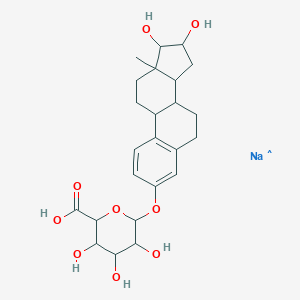



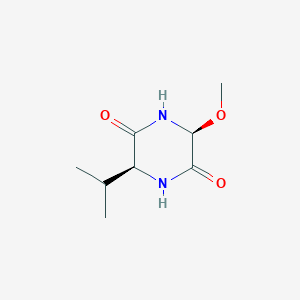

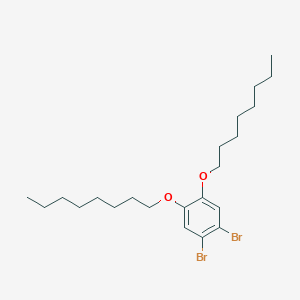
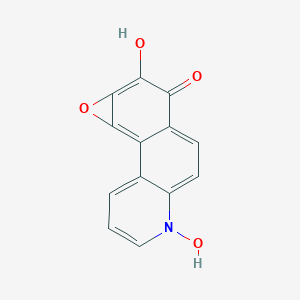

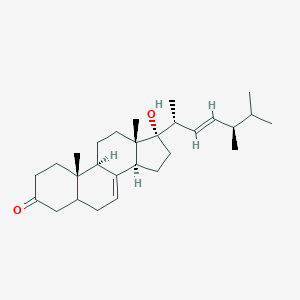
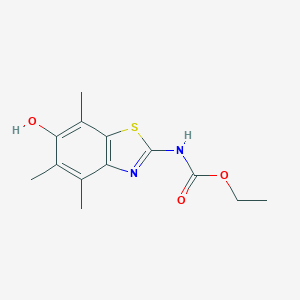
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
